molecular formula C11H9FN2S B11104757 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 63529-22-6

3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B11104757
CAS No.: 63529-22-6
M. Wt: 220.27 g/mol
InChI Key: HPOWALXKCNUALK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the reaction of 4-fluoroaniline with a thioamide under specific conditions. One common method includes the cyclization of 4-fluoroaniline with a thioamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, inducing apoptosis in cancer cells or inhibiting microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring exhibit diverse biological activities, including antimicrobial and anticancer properties.

    Fluorophenyl derivatives: These compounds are known for their enhanced biological activity due to the presence of the fluorine atom.

Uniqueness

3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is unique due to its specific combination of the imidazo[2,1-b][1,3]thiazole core and the 4-fluorophenyl group. This combination imparts distinct biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

63529-22-6

Molecular Formula

C11H9FN2S

Molecular Weight

220.27 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H9FN2S/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11/h1-4,7H,5-6H2

InChI Key

HPOWALXKCNUALK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)F

Origin of Product

United States

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